1-(1-Naphthoyl)piperazine hydrochloride

Overview

Description

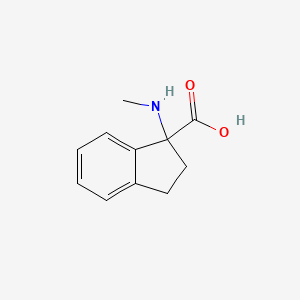

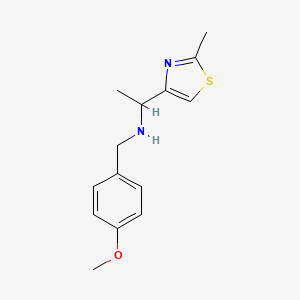

1-(1-Naphthoyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 . It is used for research purposes .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H17ClN2O . The ChemSpider ID for this compound is 2019033 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is soluble in water and slightly soluble in ethanol . Its melting point is 280°C (dec.) .Scientific Research Applications

Synthesis and Pharmacological Properties

1-(1-Naphthoyl)piperazine hydrochloride, among other naphthylpiperazines, has been explored for its pharmacological properties. A study by Červená, Dlabač, Němec, and Protiva (1975) investigated the synthesis and pharmacological evaluation of naphthylpiperazines, including this compound. They found that these compounds displayed varied pharmacological activities, such as antireserpine effects and neuroleptic activity, indicating their potential as neurotropic and cardiovascular agents (Červená et al., 1975).

Serotonin Agonist Properties

Fuller, Mason, Snoddy, and Perry (1986) researched the affinity of this compound for serotonin, LSD, and spiperone binding sites in the rat brain cortex. Their findings suggest that it acts as a central serotonin receptor agonist, impacting serotonin turnover and serum corticosterone concentrations (Fuller et al., 1986).

Effects on Operant Behavior

McKearney (1989) examined the effects of this compound on operant behavior in squirrel monkeys. The study found that it exhibits serotonin antagonist properties at the 5-HT2 receptor subtype and may have agonist actions at the 5-HT1 site (McKearney, 1989).

Antimicrobial Studies

Verma and Singh (2015) synthesized and characterized a series of compounds, including those bearing this compound, to evaluate their antimicrobial properties. Their findings indicated strong antimicrobial activity against various pathogen microorganisms, highlighting its potential in antimicrobial applications (Verma & Singh, 2015).

HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) synthesized analogues of this compound to evaluate their effectiveness in inhibiting HIV-1 reverse transcriptase. This research contributed to the development of non-nucleoside inhibitors in HIV treatment (Romero et al., 1994).

Photoluminescent Properties

Gan, Chen, Chang, and Tian (2003) investigated the luminescent properties of naphthalimide compounds with piperazine substituents, including this compound. They demonstrated its potential as a pH probe and in photo-induced electron transfer applications (Gan et al., 2003).

Cytotoxic Effects on Melanoma Cells

Menezes et al. (2018) studied the cytotoxic effects of this compound on melanoma cells. Their research revealed its potential in inducing oxidative stress and apoptosis in cancer cells, suggesting its applicability in cancer therapy (Menezes et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

- The primary targets of 1-(1-Naphthoyl)piperazine hydrochloride are GABA receptors . Specifically:

Target of Action

Mode of Action

Biochemical Pathways

- The affected pathways include:

- As an agonist for 5-HT1A receptors, it modulates serotonin signaling. This compound induces cell apoptosis .

Pharmacokinetics

- Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated unchanged. It has a remarkable ability to dissolve uric acid but hasn’t proven equally successful clinically. Partial oxidation occurs. Some elimination occurs as an unchanged compound .

Result of Action

- Flaccid paralysis of parasites due to GABA receptor modulation. Induction of apoptosis in certain cells .

Biochemical Analysis

Biochemical Properties

1-(1-Naphthoyl)piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a 5-HT1 serotonin receptor agonist and a 5-HT2 serotonin receptor antagonist . These interactions are crucial for understanding the compound’s effects on neurotransmission and signal transduction pathways. The compound’s ability to bind to these receptors highlights its potential in modulating serotonin-mediated biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, it can alter neurotransmitter release and uptake, affecting neuronal communication and overall cell function . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses, making it a valuable tool for studying cellular dynamics.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a 5-HT1 receptor agonist, it activates these receptors, leading to downstream signaling events that influence cellular responses . Conversely, as a 5-HT2 receptor antagonist, it inhibits the activity of these receptors, preventing certain signaling pathways from being activated . These dual actions provide insights into the compound’s versatile effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity or adverse reactions. Studies have indicated that high doses of the compound can result in toxic effects, emphasizing the need for careful dosage management .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect its bioavailability and overall impact on cellular functions . Understanding these metabolic pathways is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its efficacy in biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its precise role in cellular processes and biochemical reactions.

properties

IUPAC Name |

naphthalen-1-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEQIBJRZMRXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)

![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)

![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)

![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)

![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)